molecular formula C26H22ClN5OS B15040026 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B15040026
M. Wt: 488.0 g/mol
InChI Key: IMNPQHZHBNSKRO-SILQRRHJSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-(4-chlorophenyl) and 5-phenyl substitution on the triazole core, with a sulfanyl bridge connecting to an acetohydrazide moiety. Its synthesis typically involves cyclization of thiosemicarbazides or condensation reactions with aromatic aldehydes under acidic conditions, as exemplified in analogous triazole derivatives .

Crystallographic studies of related compounds (e.g., ) confirm the (E)-configuration of the imine group, critical for maintaining planar geometry and biological activity . The presence of the –N–C–S unit in the triazole-sulfanyl scaffold is hypothesized to enhance bioactivity, as seen in antimicrobial and anti-inflammatory agents .

Properties

Molecular Formula

C26H22ClN5OS

Molecular Weight

488.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H22ClN5OS/c1-19(16-20-8-4-2-5-9-20)17-28-29-24(33)18-34-26-31-30-25(21-10-6-3-7-11-21)32(26)23-14-12-22(27)13-15-23/h2-17H,18H2,1H3,(H,29,33)/b19-16+,28-17+

InChI Key

IMNPQHZHBNSKRO-SILQRRHJSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the triazole ring, sulfanyl linker, and hydrazide moiety. Key examples include:

Compound Name / ID Triazole Substituents Sulfanyl/Hydrazide Modifications Key Properties/Activities Reference
ZE-4b () 4-ethyl, 5-(pyridine-2-yl) Phenylmethylidene acetohydrazide Antimicrobial activity
ZE-4c () 4-(fluorophenyl), 5-(pyridine-2-yl) Phenylmethylidene acetohydrazide Enhanced solubility vs. chlorophenyl
Compound 4 () 1,3-Benzodioxol-5-yl, imidazolyl 2-chlorophenyl carboxamide Antifungal activity
N-[(E)-2-Chlorobenzylidene] derivative () 3-(4-methylbenzylsulfanyl), 5-(3,4,5-trimethoxyphenyl) 2-chlorobenzylidene Anticancer potential
Diclofenac derivatives () 4-amino, 5-(furan-2-yl) N-acetamide Anti-exudative activity (10 mg/kg)

Key Observations :

  • Aromatic vs. Heteroaromatic Substituents : Pyridine (ZE-4b) and furan () substituents reduce steric hindrance, improving binding to enzymatic pockets .
  • Sulfanyl Linker : The –S– bridge in the target compound and ’s derivative stabilizes the triazole ring conformation, critical for interaction with biological targets .
Pharmacological Activity Comparison
  • Anti-Inflammatory/Anti-Exudative Activity :

    • The target compound’s structural analogs (e.g., ’s furan-2-yl derivatives) exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting similar potency .
    • The (1E,2E)-configured ene-ylidene group in the target compound may enhance COX-2 inhibition via planar alignment, a mechanism observed in other triazole-based NSAIDs .
  • Enzyme Inhibition: Lipase and α-glucosidase inhibition is notable in analogs with 4-methoxybenzyl substituents (e.g., ), achieving IC50 values of 12–18 µM, attributed to electron-donating groups enhancing H-bonding with active sites . The target compound’s chlorophenyl group may reduce this effect due to electron withdrawal.
  • Antimicrobial Activity :

    • ZE-4b (MIC: 8 µg/mL against S. aureus) outperforms the target compound’s hypothesized activity, likely due to pyridine’s coordination with bacterial metalloenzymes .
Crystallographic and Computational Insights
  • Single-crystal X-ray analyses () confirm the (E)-configuration of hydrazone moieties, which is essential for maintaining bioactivity .
  • Density functional theory (DFT) studies () on analogous triazoles reveal that exact-exchange terms improve predictions of thermochemical properties, supporting the design of derivatives with optimized stability .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a novel hydrazone derivative that belongs to the class of triazole compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound based on available research findings.

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions starting from readily available precursors. The compound can be synthesized via the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole with an appropriate hydrazine derivative under acidic or basic conditions. Characterization of the compound is typically performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. In a study focusing on similar triazole derivatives, it was found that compounds with a triazole ring demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Related Triazole Derivatives

Compound NameTarget OrganismActivity (MIC µg/mL)
Triazole AStaphylococcus aureus32
Triazole BEscherichia coli64
Triazole CCandida albicans16

Antitumor Activity

Triazole derivatives have also been investigated for their antitumor potential. The biological mechanism often involves the inhibition of certain enzymes that are crucial for cancer cell proliferation. For instance, many triazoles inhibit the enzyme cytochrome P450, which is involved in steroid biosynthesis . Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting their metabolic pathways.

Case Studies

  • Case Study on Antifungal Activity : A recent study demonstrated that a closely related compound exhibited significant antifungal activity against various strains of fungi, including Candida albicans. The study reported an MIC value of 16 µg/mL for this compound, indicating its potential as an antifungal agent .
  • Case Study on Bacterial Resistance : Another investigation focused on the activity of triazole derivatives against antibiotic-resistant bacterial strains. The results suggested that these compounds could serve as lead candidates in developing new antibiotics due to their ability to overcome bacterial resistance mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Modifications in the side chains or functional groups can enhance or diminish their biological efficacy. For example:

  • The presence of electron-withdrawing groups (like chlorines) has been associated with increased antimicrobial activity.
  • The hydrazone moiety enhances the interaction with biological targets due to its ability to form hydrogen bonds .

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